molecular formula C50H71N13O14 B10831684 Nucleoprotein (396-404)

Nucleoprotein (396-404)

Cat. No.: B10831684
M. Wt: 1078.2 g/mol
InChI Key: LXMKAPMSYYEFSM-FQQQFTRISA-N
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Description

Nucleoprotein (396-404), commonly referred to as NP 396, is a fragment of the lymphocytic choriomeningitis virus (LCMV). This fragment, spanning amino acid residues 396 to 404, is recognized as an immunodominant epitope restricted by the H-2D(b) molecule. It is widely used as a molecular model of viral antigen in immunological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NP 396 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .

Industrial Production Methods

In an industrial setting, the production of NP 396 can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NP 396 primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of peptide bonds between amino acids, while the final cleavage step removes the peptide from the resin.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products

The major product of the synthesis is the NP 396 peptide itself. During the cleavage step, side products such as protecting group residues may be formed, but these are typically removed during purification .

Scientific Research Applications

NP 396 has several applications in scientific research:

    Immunology: It is used as a model antigen to study T cell responses.

    Vaccine Development: NP 396 is used in the development of vaccines targeting LCMV and other related viruses.

    Cancer Research: The peptide is used to study the mechanisms of immune evasion by tumors.

Mechanism of Action

NP 396 exerts its effects by being presented on the surface of infected cells in the context of the H-2D(b) molecule. This presentation is recognized by cytotoxic T lymphocytes (CTLs), which then target and destroy the infected cells. The peptide’s immunodominant nature ensures a robust T cell response, making it a valuable tool for studying immune mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NP 396 is unique due to its specific recognition by H-2D(b)-restricted cytotoxic T lymphocytes. This specificity makes it a valuable tool for studying immune responses to LCMV and related viruses. Its immunodominant nature ensures strong and reproducible T cell responses, which is not always the case with other viral peptides .

Properties

Molecular Formula

C50H71N13O14

Molecular Weight

1078.2 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77)/t27-,30-,31-,32-,33-,34-,35-,36-,42-/m0/s1

InChI Key

LXMKAPMSYYEFSM-FQQQFTRISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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